4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone
Description
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone is a complex organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-6-(4-methylphenoxy)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-16-7-11-19(12-8-16)29-21-15-22(26-23(25-21)17-5-3-2-4-6-17)30(27,28)20-13-9-18(24)10-14-20/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSNVLTFLCDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfone group, and the attachment of the chlorophenyl and methylphenoxy groups. One common method involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as benzyl cyanide and formamide under acidic conditions.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of Chlorophenyl and Methylphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction of the sulfone group can yield sulfides or thiols under reducing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, base catalysts like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone: shares similarities with other sulfone-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Biological Activity
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone is a synthetic compound with significant biological activity, particularly in pharmacology. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews its biological activities, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H17ClN2O3S |
| Molar Mass | 404.91 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-6-(4-methylphenoxy)-2-phenylpyrimidine |
The sulfone group in its structure enhances its reactivity and interaction with biological molecules, contributing to its pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains. The strongest compounds showed IC50 values significantly lower than the reference standard, thiourea, indicating their potential as effective antibacterial agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is crucial for developing treatments for conditions like Alzheimer's disease. The synthesized derivatives demonstrated strong inhibition with IC50 values ranging from 1.13 to 6.28 µM, showcasing their potential therapeutic applications . The mechanism involves competitive inhibition where the compound binds to the enzyme's active site, preventing substrate access.
Binding Affinity Studies
Fluorescence quenching studies using bovine serum albumin (BSA) have been conducted to assess the binding interactions of the compound. These studies revealed that the compound binds effectively to BSA, which is significant for understanding its pharmacokinetics and bioavailability . The binding constants obtained from these experiments indicate a strong affinity for BSA, suggesting that the compound may have good stability in biological systems.
Case Studies
- Antibacterial Screening : A series of synthesized compounds including derivatives of this compound were tested against multiple bacterial strains. Results showed that specific modifications to the structure enhanced antibacterial efficacy.
- Enzyme Inhibition Evaluation : In another study focusing on urease inhibitors, several derivatives were synthesized and tested for their inhibitory effects. Compounds exhibited varying degrees of activity, with some showing potential as new therapeutic agents for treating infections caused by urease-producing bacteria.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Electron-Withdrawing Effect : The sulfone group acts as an electron-withdrawing entity, which can enhance the reactivity of adjacent functional groups.
- Enzyme Interaction : By binding to enzymes such as AChE or urease, the compound can modulate their activity, leading to therapeutic effects.
Q & A
Q. What spectroscopic techniques are essential for validating the structural integrity of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone, and what key spectral markers should be prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. For example, the 4-chlorophenyl group shows distinct aromatic protons (δ 7.2–7.8 ppm) and a sulfone group (SO2) that deshields adjacent protons .
- Infrared Spectroscopy (IR): Look for sulfone S=O stretching vibrations at ~1300–1150 cm<sup>-1</sup> and pyrimidine ring C=N stretches at ~1600 cm<sup>-1</sup> .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> for C23H18ClN2O3S: calculated 437.08) and fragmentation patterns to verify substituent connectivity .
Q. What are the standard synthetic routes for preparing pyrimidine sulfone derivatives, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution: React 4-chlorophenyl sulfonyl chloride with a pyrimidine intermediate (e.g., 6-(4-methylphenoxy)-2-phenylpyrimidin-4-ol) in dry THF under N2, using triethylamine as a base. Yields improve with slow addition of reagents and temperatures maintained at 0–5°C to minimize side reactions .
- Oxidation of Sulfides: Sulfide precursors (e.g., 4-pyrimidinyl sulfide) can be oxidized to sulfones using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Excess oxidant and extended reaction times (>6 hr) ensure complete conversion .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfone group and kinase ATP-binding pockets. The sulfone’s electron-withdrawing nature may enhance binding affinity via polar interactions with Lys/Arg residues .
- QSAR Modeling: Train models using datasets of pyrimidine sulfones with known IC50 values. Substituent parameters (e.g., Hammett σ for 4-methylphenoxy) correlate with inhibitory potency .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. How do structural modifications (e.g., substituent variations on the phenyl or pyrimidine rings) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP): Introduce electron-donating groups (e.g., -OCH3 on the phenyl ring) to increase LogP, enhancing membrane permeability but risking solubility issues. Measured via shake-flask method or HPLC retention times .
- Metabolic Stability: Replace 4-methylphenoxy with bulkier substituents (e.g., tert-butyl) to reduce CYP450-mediated oxidation. Assess using liver microsome assays (e.g., t1/2 >60 min indicates stability) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in anticancer assays)?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability. Replicate experiments ≥3 times .
- Solvent Effects: Ensure DMSO concentration ≤0.1% in cell culture to avoid cytotoxicity artifacts. Pre-test solvents for interference with MTT assays .
- Data Normalization: Express activity as % inhibition relative to positive/negative controls. Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
